molecular formula C7H8ClNO3 B12841505 5-Hydroxyanthranilic acid hydrochloride CAS No. 2133-03-1

5-Hydroxyanthranilic acid hydrochloride

Cat. No.: B12841505
CAS No.: 2133-03-1
M. Wt: 189.59 g/mol
InChI Key: LBPNOPBEVPRCKC-UHFFFAOYSA-N
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Description

5-Hydroxyanthranilic acid hydrochloride is a derivative of 5-Hydroxyanthranilic acid, which is a metabolite of tryptophan. This compound is known for its role in various biochemical pathways, particularly in the kynurenine pathway, which is involved in the metabolism of tryptophan. It has been studied for its potential neurotoxic effects and its involvement in oxidative stress and neuronal death .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxyanthranilic acid can be synthesized through the hydroxylation of anthranilic acid. The reaction typically involves the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective hydroxylation at the desired position on the aromatic ring .

Industrial Production Methods

In industrial settings, 5-Hydroxyanthranilic acid is often produced through microbial fermentation. Specific strains of microorganisms, such as Nocardia opaca, are used to metabolize anthranilic acid, leading to the formation of 5-Hydroxyanthranilic acid as an intermediate. This method is advantageous due to its efficiency and the ability to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyanthranilic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxyanthranilic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxyanthranilic acid hydrochloride involves its role in the kynurenine pathway. It generates oxidative stress and induces neuronal death via the activation of the p38 signaling pathway. This pathway is crucial in the regulation of cellular responses to stress and inflammation. The compound’s neurotoxic effects are mediated through the generation of reactive oxygen species (ROS) and the activation of cell death signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxyanthranilic acid
  • 3-Hydroxykynurenine
  • Quinolinic acid

Comparison

5-Hydroxyanthranilic acid hydrochloride is unique due to its specific hydroxylation pattern, which influences its reactivity and biological effects. Compared to 3-Hydroxyanthranilic acid and 3-Hydroxykynurenine, it has a distinct role in generating oxidative stress and activating specific signaling pathways. Quinolinic acid, another metabolite in the kynurenine pathway, is also neurotoxic but acts through different mechanisms involving NMDA receptor activation .

Properties

CAS No.

2133-03-1

Molecular Formula

C7H8ClNO3

Molecular Weight

189.59 g/mol

IUPAC Name

2-amino-5-hydroxybenzoic acid;hydrochloride

InChI

InChI=1S/C7H7NO3.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3,9H,8H2,(H,10,11);1H

InChI Key

LBPNOPBEVPRCKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)N.Cl

Origin of Product

United States

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